(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
Description
(Z)-2-(4-(4-Ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole derivative characterized by a central thiazole ring substituted with a 4-ethoxyphenyl group at position 4, a phenylimino group at position 2, and an ethanol moiety at position 3. The Z-configuration of the imino group ensures specific stereoelectronic properties, influencing its reactivity and intermolecular interactions. Its synthesis likely follows protocols analogous to other thiazoles, such as condensation of α-halogenated ketones with triazole precursors or coupling reactions using agents like HATU .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGLDSVVXRILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, which is a common pharmacophore in medicinal chemistry. Its structure can be broken down as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
- Ethoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Phenylimino Group : Potentially increases the compound's reactivity and binding affinity to enzymes or receptors.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, thiazole compounds have shown to inhibit cancer cell proliferation across various cell lines. In one study, thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, suggesting that structural modifications can enhance their efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 |
| Compound 2 | Jurkat | 1.98 |
The presence of electron-donating or -withdrawing groups on the phenyl ring has been linked to increased cytotoxicity, indicating that this compound could similarly exhibit potent anticancer activity depending on its specific substituents .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In studies where similar thiazole compounds were tested, significant antibacterial activity was observed, with some compounds showing MIC values comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 5.0 |
| S. aureus | 4.5 |
The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key enzymes or interference with cellular signaling pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain .
- Apoptosis Induction : Some thiazoles induce apoptosis in cancer cells by activating caspase pathways or modulating Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the potential of thiazole compounds in clinical applications:
- Alzheimer’s Disease : A study demonstrated that thiazole derivatives could inhibit AChE, presenting a possible therapeutic avenue for Alzheimer's disease treatment .
- Anticancer Trials : Clinical trials involving thiazole-based drugs showed promising results in reducing tumor sizes in patients with certain types of cancers, emphasizing their potential as chemotherapeutic agents .
Scientific Research Applications
Biological Activities
The thiazole moiety is associated with a wide range of biological activities, including:
- Anticancer Properties : Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have been studied for their potential in targeting specific cancer pathways, showing promise as anticancer agents .
- Antimicrobial Activity : Thiazole derivatives have also demonstrated antibacterial and antifungal properties. Studies have shown that modifications to the thiazole structure can enhance its effectiveness against resistant strains of bacteria .
- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Drug Development
The unique structure of this compound allows it to be explored in drug development processes. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in pharmacology. Interaction studies with biological targets help elucidate its pharmacodynamics and pharmacokinetics, providing insights into how it can be effectively used in treatments .
Synthesis of Novel Compounds
The synthesis of this compound can serve as a foundation for creating novel derivatives with enhanced biological activity. Researchers can modify the existing structure to improve efficacy or reduce toxicity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of this compound was assessed against several bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s core structure enables participation in:
-
Knoevenagel condensation (for C5-alkenylation)
-
Nucleophilic Michael addition (for functionalization at C5)
-
Cyclization reactions (for fused heterocycles)
Reaction Conditions and Outcomes:
Mechanistic Insights
-
Knoevenagel Condensation :
The active methylene group (C5) undergoes nucleophilic attack on aldehydes, forming a conjugated alkene with Z-geometry stabilized by intramolecular H-bonding (NMR/X-ray confirmed) . Aliphatic aldehydes show lower reactivity than aromatic ones due to electronic effects . -
Michael Addition :
Thiazolidinone’s C5 acts as a nucleophile, attacking α,β-unsaturated nitriles (e.g., arylidene malononitriles) to form adducts. Elimination of malononitrile generates 5-ene derivatives (e.g., 12 ) . -
Thiophene Synthesis :
Reaction with sulfur and cyanoacetates proceeds via a three-component mechanism, forming thiophene rings fused to the thiazolidinone core .
Ethanol Moiety Reactivity:
-
Esterification : Ethanol side chain reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .
-
Oxidation : Catalytic oxidation (e.g., CrO₃) converts the –CH₂OH group to a ketone, enhancing electrophilicity for further reactions .
Thiazole Ring Modifications:
-
Halogenation : Electrophilic substitution at C4/C5 positions using Br₂/FeCl₃ yields brominated derivatives .
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Sulfonation : Reaction with chlorosulfonic acid introduces –SO₃H groups, improving water solubility .
Biological Activity-Driven Reactions
To enhance pharmacological properties, the compound undergoes:
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Schiff base formation : Condensation with 4-methoxybenzaldehyde forms imine-linked hybrids (anti-cancer evaluation) .
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Mannich reaction : Introduction of aminomethyl groups via formaldehyde/amine systems .
Stability and Side Reactions
-
Thermal Dehydration : Prolonged heating in ethanol eliminates H₂O, forming 5-ene derivatives (e.g., Scheme 2 in ).
-
Isomerization : Z→E isomerization observed under UV light or acidic conditions .
Comparative Reactivity
| Feature | (Z)-2-(4-(4-Ethoxyphenyl)...ethanol | Rhodanine Derivatives |
|---|---|---|
| C5 Nucleophilicity | Moderate (electron-withdrawing N-imino group) | High (thione group) |
| Alkylation at N2 | Limited (steric hindrance) | Facile |
| Cyclization Efficiency | 60–75% | 80–90% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol can be contextualized by comparing it to analogous thiazole derivatives (Table 1).
Table 1: Comparative Analysis of Thiazole Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in increases lipophilicity compared to the ethoxyphenyl group in the target compound. Methoxy groups (e.g., in ) improve aqueous solubility due to their polar nature, whereas methyl or isopropyl groups favor hydrophobic interactions .
Spectral and Physical Properties: The acetamide derivative exhibits a melting point of 100–102°C, attributed to hydrogen bonding from the N-H and C=O groups. The target compound’s ethanol moiety may lower its mp due to weaker crystalline packing. IR spectra for hydrobromide salts (e.g., ) show broad O-H stretches (~3200–3600 cm⁻¹), while acetamide derivatives display N-H (~3240 cm⁻¹) and C=O (~1669 cm⁻¹) vibrations .
Synthetic Methodologies: Sodium ethoxide-mediated condensations (as in ) are common for thiazole synthesis. The target compound may be synthesized via similar routes, substituting α-halogenated ketones with ethoxy-bearing precursors.
Structural Isosteres and Bioactivity :
- While biological data for the target compound are unavailable, structurally related thiazoles (e.g., ) exhibit anti-inflammatory and analgesic activities. Substituent variations likely modulate target selectivity and potency.
Q & A
What are the optimal synthetic routes for (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, and how do reaction conditions influence yield and purity?
(Basic)
Methodological Answer:
The synthesis typically involves multi-step condensation reactions starting from thiazole precursors and aromatic amines. Key steps include:
- Thiazole Ring Formation : Reacting α-halocarbonyl compounds (e.g., chloroacetone) with thiourea derivatives under reflux in ethanol or methanol .
- Imine Functionalization : Introducing the phenylimino group via Schiff base formation between an amine and aldehyde, often catalyzed by glacial acetic acid .
- Ethanol Side-Chain Incorporation : Alkylation or nucleophilic substitution to attach the ethanol moiety .
Critical Reaction Conditions:
Key Reference: details similar thiazole syntheses using α-chloroketones and thioureas, achieving 64–70% yields with ethanol reflux .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
(Basic)
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
